Cas no 851768-35-9 (5-Amino-3-methylbenzodisoxazole)

5-Amino-3-methylbenzodisoxazole is a heterocyclic organic compound featuring a benzodisoxazole core substituted with an amino group at the 5-position and a methyl group at the 3-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functional groups enable selective modifications, facilitating the development of bioactive molecules. The compound’s rigid scaffold enhances binding affinity in target interactions, while its synthetic versatility supports diverse derivatization pathways. High purity grades are available to ensure consistency in research and industrial applications. Suitable for use in coupling reactions, heterocyclic expansions, and as a building block for specialized fine chemicals.
5-Amino-3-methylbenzodisoxazole structure
851768-35-9 structure
Product name:5-Amino-3-methylbenzodisoxazole
CAS No:851768-35-9
MF:C8H8N2O
Molecular Weight:148.16192150116
MDL:MFCD11111683
CID:1039411
PubChem ID:21345397

5-Amino-3-methylbenzodisoxazole 化学的及び物理的性質

名前と識別子

    • 5-Amino-3-methylbenzo[d]isoxazole
    • 3-methyl-1,2-benzoxazol-5-amine
    • 1,2-BENZISOXAZOL-5-AMINE, 3-METHYL-
    • 3-Methyl-1,2-benzisoxazol-5-amine (ACI)
    • 3-Methylbenzo[d]isoxazol-5-amine
    • SCHEMBL5334311
    • DTXSID00612647
    • DB-332858
    • 5-amino-3-methyl-1,2-benzisoxazole
    • CS-W022288
    • 851768-35-9
    • DS-2657
    • TQR0808
    • WDDYNCREWBOZLG-UHFFFAOYSA-N
    • AKOS000216305
    • MFCD11111683
    • 5-Amino-3-methylbenzodisoxazole
    • MDL: MFCD11111683
    • インチ: 1S/C8H8N2O/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3
    • InChIKey: WDDYNCREWBOZLG-UHFFFAOYSA-N
    • SMILES: N1=C(C)C2C(=CC=C(C=2)N)O1

計算された属性

  • 精确分子量: 148.063662883g/mol
  • 同位素质量: 148.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 151
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 52Ų

じっけんとくせい

  • Color/Form: No data available
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • Boiling Point: 322.3±22.0 °C at 760 mmHg
  • フラッシュポイント: 148.7±22.3 °C

5-Amino-3-methylbenzodisoxazole Security Information

5-Amino-3-methylbenzodisoxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GD016-1g
5-Amino-3-methylbenzodisoxazole
851768-35-9 95+%
1g
3605.0CNY 2021-07-12
abcr
AB440299-250 mg
5-Amino-3-methylbenzo[d]isoxazole; .
851768-35-9
250mg
€226.40 2023-06-16
Enamine
EN300-269801-1.0g
3-methyl-1,2-benzoxazol-5-amine
851768-35-9
1.0g
$1002.0 2023-02-28
Chemenu
CM124022-5g
3-methylbenzo[d]isoxazol-5-amine
851768-35-9 95%
5g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GD016-50mg
5-Amino-3-methylbenzodisoxazole
851768-35-9 95+%
50mg
410.0CNY 2021-07-12
abcr
AB440299-1 g
5-Amino-3-methylbenzo[d]isoxazole; .
851768-35-9
1g
€493.10 2023-06-16
Chemenu
CM124022-1g
3-methylbenzo[d]isoxazol-5-amine
851768-35-9 95%
1g
$351 2021-08-05
eNovation Chemicals LLC
D749384-250mg
5-Amino-3-methylbenzo[d]isoxazole
851768-35-9 95+%
250mg
$95 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GD016-100mg
5-Amino-3-methylbenzodisoxazole
851768-35-9 95+%
100mg
746CNY 2021-05-08
Enamine
EN300-269801-5g
3-methyl-1,2-benzoxazol-5-amine
851768-35-9
5g
$2630.0 2023-09-11

5-Amino-3-methylbenzodisoxazole 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Tin dichloride dihydrate Solvents: Ethanol ,  Ethyl acetate ;  40 °C; 90 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Preparation of 3-(1,2-benzisothiazol or isoxazolo 5-yl)pyrimidines as herbicides
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ;  rt → 40 °C; 90 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
3-(1,2-Benzisothiazol- and isoxazol-5-yl)-2,4(1h,3h)-pyrimidinedione or thione and 3-(1,2-benzisothiazol- and isoxazol-5-y1)-4(3h)-pyrimidinone or thione herbicidal agents
, European Patent Organization, , ,

5-Amino-3-methylbenzodisoxazole Raw materials

5-Amino-3-methylbenzodisoxazole Preparation Products

5-Amino-3-methylbenzodisoxazole 関連文献

5-Amino-3-methylbenzodisoxazoleに関する追加情報

Introduction to 5-Amino-3-methylbenzodisoxazole (CAS No. 851768-35-9)

5-Amino-3-methylbenzodisoxazole (CAS No. 851768-35-9) is a significant compound in the realm of pharmaceutical chemistry, exhibiting unique structural and functional properties that have garnered attention from researchers worldwide. This heterocyclic aromatic compound belongs to the benzodisoxazole class, characterized by its fused ring system containing both oxygen and nitrogen atoms. The presence of an amino group at the 5-position and a methyl substituent at the 3-position imparts distinct reactivity and potential biological activity, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.

The synthesis of 5-Amino-3-methylbenzodisoxazole involves multi-step organic reactions, typically starting from readily available aromatic precursors. The process often includes cyclization, functional group transformations, and purification steps to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and microwave-assisted synthesis, have been employed to optimize the production process, ensuring scalability and efficiency for industrial applications.

In recent years, 5-Amino-3-methylbenzodisoxazole has been extensively studied for its potential pharmacological effects. Its molecular structure suggests possible interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary in vitro studies have highlighted its inhibitory activity against certain enzymes, making it a promising candidate for developing novel therapeutic agents. Specifically, research has focused on its potential role in modulating pathways related to inflammation and neurodegeneration.

One of the most intriguing aspects of 5-Amino-3-methylbenzodisoxazole is its versatility as a chemical scaffold. Medicinal chemists have leveraged its structure to design derivatives with enhanced pharmacokinetic properties and improved binding affinity to therapeutic targets. For instance, modifications at the amino group or the methyl substituent can significantly alter the compound's solubility, bioavailability, and metabolic stability. These structural modifications are crucial in optimizing drug candidates for clinical trials.

The compound's relevance extends beyond academic research; it has caught the eye of pharmaceutical companies exploring novel treatments for chronic diseases. Its ability to interact with multiple biological pathways makes it a compelling candidate for multitarget drug design—a strategy gaining traction in modern drug development due to its potential to address complex pathologies more effectively than single-target therapies. Collaborative efforts between academic institutions and industry players have accelerated the exploration of 5-Amino-3-methylbenzodisoxazole, leading to several promising preclinical candidates.

Recent advancements in computational chemistry have further enhanced the study of 5-Amino-3-methylbenzodisoxazole. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential side effects with remarkable accuracy before conducting expensive wet-lab experiments. This integration of computational methods with traditional experimental approaches has streamlined drug discovery pipelines, reducing time-to-market for new therapeutics.

The environmental impact of synthesizing 5-Amino-3-methylbenzodisoxazole is also a critical consideration in modern pharmaceutical research. Sustainable chemistry principles are being applied to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. Innovations such as catalytic asymmetric synthesis and solvent-free reactions are being explored to make the production process more eco-friendly while maintaining high yields.

Future directions in the study of 5-Amino-3-methylbenzodisoxazole include exploring its role in emerging therapeutic areas such as oncology and infectious diseases. Its unique structural features make it a versatile building block for designing small molecules that can disrupt disease-causing mechanisms at multiple levels. Additionally, investigating its interactions with nucleic acids could open new avenues in antiviral and anticancer drug development.

The regulatory landscape surrounding 5-Amino-3-methylbenzodisoxazole is another important factor influencing its adoption in drug development. Compliance with international guidelines ensures that compounds like this can progress through clinical trials safely and efficiently. Regulatory agencies closely monitor preclinical data to assess potential risks and benefits before approving new drugs based on compounds like this.

In conclusion,5-Amino-3-methylbenzodisoxazole (CAS No. 851768-35-9) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features, coupled with promising preclinical results, position it as a key player in addressing unmet medical needs across various therapeutic areas. As research continues to uncover new possibilities for this compound,5-Amino-3-methylbenzodisoxazole is poised to make significant contributions to modern medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:851768-35-9)5-Amino-3-methylbenzodisoxazole
A863666
Purity:99%
はかる:1g
Price ($):279.0